4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane
Description
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane (CAS: 675591-29-4) is a bicyclic organic compound with the molecular formula C₉H₁₂N₄ and a molar mass of 176.22 g/mol . Its structure features a rigid diazabicyclo[3.1.1]heptane core fused with a pyrimidin-5-yl substituent. This bicyclic system combines two nitrogen atoms within a strained bridgehead framework, which may confer unique electronic and steric properties.
Properties
CAS No. |
675591-29-4 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
4-pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12N4/c1-2-13(9-5-12(1)6-9)8-3-10-7-11-4-8/h3-4,7,9H,1-2,5-6H2 |
InChI Key |
IPEXQVDYKNICCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CN1C2)C3=CN=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed cycloisomerization of enynes. For instance, platinum (II) or gold (I) catalysts can be employed to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the target protein, while the diazabicycloheptane structure provides rigidity and enhances binding affinity .
Comparison with Similar Compounds
Diazabicycloheptane Derivatives
Evidence highlights several diazabicycloheptane analogs, differing in substituents and functional groups:
Key Observations :
- The Boc-protected derivative (C₁₀H₁₇N₂O₂) demonstrates how protective groups can modulate reactivity and stability, making it suitable for stepwise synthetic strategies .
- The pyrimidinyl substituent in the target compound may facilitate π-π stacking interactions in biological systems, a feature absent in simpler diazabicycloheptanes .
Pyrazolopyrimidine and Triazolopyrimidine Derivatives
describes pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, which share nitrogen-rich heterocyclic cores but differ in ring connectivity:
Comparison Highlights :
Heterocyclic Compounds with Extended Functionality
describes complex pyrimidinone derivatives (e.g., 4i and 4j) featuring coumarin and tetrazolyl groups. These compounds have larger molecular frameworks (e.g., C₂₈H₂₂N₆O₃ for 4i) and multifunctional substituents, enabling diverse interactions but increasing synthetic challenges .
Contrast with Target Compound :
- Molecular Weight and Complexity: The target compound (176.22 g/mol) is significantly smaller than coumarin-pyrimidinone hybrids (e.g., ~500 g/mol for 4i), suggesting advantages in bioavailability or membrane permeability.
- Functional Groups : The absence of polar groups (e.g., coumarin’s lactone ring) in the target compound may reduce solubility but improve lipophilicity.
Biological Activity
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane is a bicyclic compound notable for its structural features, which include a pyrimidine ring fused to a diazabicyclo[3.1.1]heptane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in biochemical assays and its applications in drug design.
- Molecular Formula : C₉H₁₂N₄
- Molecular Weight : 176.22 g/mol
- Structure : The unique bicyclic structure allows for diverse interactions with biological targets, enhancing its potential as a pharmacophore.
Research indicates that 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane may function as an inhibitor by binding to active sites of enzymes or receptors. This interaction is facilitated through hydrogen bonding and π-π interactions with amino acids in target proteins, potentially blocking their activity and influencing various biological pathways.
Antiproliferative Properties
Several studies have explored the antiproliferative effects of compounds related to 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane:
- In Vitro Studies : Compounds derived from similar structures have shown significant antiproliferative activity against various cancer cell lines, including cervical cancer (HeLa and CaSki) and breast cancer (MDA-MB231) lines. For instance, a related compound demonstrated IC₅₀ values of 0.99 ± 0.007 μM against HeLa cells, outperforming standard chemotherapeutic agents like Cisplatin and Paclitaxel .
| Compound | Cell Line | IC₅₀ Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.99 ± 0.007 | Apoptosis via caspase activation |
| Compound B | CaSki | 2.36 ± 0.016 | Cell cycle arrest at G1 phase |
| Compound C | MDA-MB231 | 0.73 ± 0.002 | Induction of apoptosis |
Binding Affinity
The binding affinity of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane to specific biological targets has been investigated through molecular docking studies, indicating its potential as a selective inhibitor for certain enzymes involved in cancer proliferation pathways.
Study on Antitumor Activity
A study focused on the design and synthesis of new derivatives of diazabicyclo compounds reported their in vitro activity against cervical cancer cell lines. The findings suggested that these compounds could induce apoptosis without causing necrosis in normal lymphocytes, indicating a favorable therapeutic window for potential drug development .
Structure-Activity Relationship (SAR)
The structure of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane allows for modifications that can enhance its biological activity:
- Modifications at the pyrimidine moiety have been shown to influence binding affinity and selectivity toward various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
